molecular formula C19H12Cl2F3NO3S2 B2679237 3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide CAS No. 251097-09-3

3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide

Cat. No. B2679237
CAS RN: 251097-09-3
M. Wt: 494.32
InChI Key: CTNYKRXRXVFABK-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C19H12Cl2F3NO3S2 and a molecular weight of 494.32. It is used in pharmaceutical testing .

Scientific Research Applications

Photoredox Chemistry and S-Trifluoromethylation

Trifluoromethyl phenyl sulfone, traditionally used as a nucleophilic trifluoromethylating agent, has recently found a novel application as a trifluoromethyl radical precursor . Under visible light irradiation, arylthiolate anions form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone. This interaction enables an intramolecular single electron transfer (SET) reaction, leading to the S-trifluoromethylation of thiophenols. This discovery opens up new possibilities for visible-light-promoted synthetic methodologies.

Fluorinated Building Blocks in Organic Synthesis

Considering the trifluoromethyl group’s impact on reactivity, this compound could find use as a versatile fluorinated building block. Chemists might incorporate it into complex molecules through cross-coupling reactions or other synthetic pathways.

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfonyl]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2F3NO3S2/c20-14-2-1-3-15(21)13(14)10-30(27,28)16-8-9-29-17(16)18(26)25-12-6-4-11(5-7-12)19(22,23)24/h1-9H,10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNYKRXRXVFABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide

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